2,5-Bis(4-chlorophenyl)-4,6-dimethylpyrimidine
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Overview
Description
2,5-Bis(4-chlorophenyl)-4,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two 4-chlorophenyl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-chlorophenyl)-4,6-dimethylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-chlorophenyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Bis(4-chlorophenyl)-4,6-dimethylpyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features but different ring systems.
2,5-Bis(4-chlorophenyl)pyrazine: A pyrazine derivative with similar substituents.
Uniqueness
2,5-Bis(4-chlorophenyl)-4,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
98060-48-1 |
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Molecular Formula |
C18H14Cl2N2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2,5-bis(4-chlorophenyl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C18H14Cl2N2/c1-11-17(13-3-7-15(19)8-4-13)12(2)22-18(21-11)14-5-9-16(20)10-6-14/h3-10H,1-2H3 |
InChI Key |
GXIOGGCVWFZWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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